molecular formula C14H11N3O3S2 B2806928 2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione CAS No. 477845-31-1

2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione

Cat. No.: B2806928
CAS No.: 477845-31-1
M. Wt: 333.38
InChI Key: XQJGLYVWYNOVLP-YFHOEESVSA-N
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Description

The compound 2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione is a structurally complex molecule within the rhodanine-thiazolidinone hybrid family. Its core consists of a 1,3-thiazolidin-4-one ring system with the following substituents:

  • A (5Z)-dimethylaminomethylidene group at the 5-position, introducing electron-donating dimethylamino functionality.
  • A 2-sulfanylidene (thioxo) group at position 2, enhancing electrophilic reactivity.
  • An isoindole-1,3-dione moiety at position 3, contributing rigidity and lipophilicity.

The Z-configuration at the exocyclic double bond (C5) is critical for maintaining planar geometry, which influences intermolecular interactions and binding affinity in biological systems. This compound’s design aligns with strategies to optimize antimicrobial and enzyme-inhibitory activities observed in structurally related thiazolidinones .

Properties

IUPAC Name

2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-15(2)7-10-13(20)17(14(21)22-10)16-11(18)8-5-3-4-6-9(8)12(16)19/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJGLYVWYNOVLP-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(C(=S)S1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=O)N(C(=S)S1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione is a complex organic molecule that features a unique structural combination of an isoindole moiety and a thiazolidinone ring. This structure is significant in medicinal chemistry due to its diverse biological activities. The presence of the dimethylaminomethylidene group further enhances its reactivity and potential biological effects.

Structural Characteristics

This compound can be characterized by the following molecular attributes:

AttributeDetails
Molecular Formula C₁₅H₁₅N₃O₃S₂
Molecular Weight 349.43 g/mol
CAS Number 477845-31-1
Structural Features Isoindole and thiazolidinone rings

Biological Activities

Research indicates that compounds with thiazolidinone structures exhibit a range of biological activities, including antimicrobial, antifungal, and antidiabetic effects. The specific biological activities associated with 2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione include:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Antifungal Properties : Some derivatives exhibit significant inhibitory effects against fungi such as Candida species.
  • Potential Antidiabetic Effects : Compounds with similar structures have been studied for their ability to regulate glucose levels.

Antimicrobial Studies

A study on substituted thiazolidinones indicated that certain derivatives could inhibit the Type III secretion system (T3SS) in Salmonella enterica serovar Typhimurium. The research focused on synthesizing a diverse set of thiazolidinone derivatives to identify those with enhanced inhibitory activity against T3SS, which is crucial for bacterial virulence .

Antifungal Activity

Another investigation evaluated the antifungal properties of various thiazolidinone derivatives against Candida species. The results showed that specific compounds demonstrated strong inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships has revealed that modifications to the thiazolidinone core can significantly affect biological activity. For instance, dipeptide modifications improved solubility and activity against bacterial targets while maintaining low cytotoxicity .

Comparative Analysis with Related Compounds

To better understand the biological potential of 2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione , a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-(4-Chlorobenzylidene)thiazolidine-2,4-dioneThiazolidine ringAntimicrobial
5-{[2-(3,4-Dimethoxyphenyl)-6-(4-bromophenyl)]imidazo[2,1-b][1,3,4]thiadiazol-5-yl}methylidene-thiazolidineImidazo-thiazolidine hybridAntifungal
4-Oxo-thiazolidine derivativesVarious substituents on thiazolidineAntidiabetic

Comparison with Similar Compounds

Key Observations:

  • Electron-Donating vs.
  • Isoindole-1,3-dione vs. Carboxylic Acid Derivatives : The isoindole-dione moiety increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility relative to acetic acid derivatives like epalrestat .

Computational and Structural Insights

  • Molecular Dynamics (MD) Simulations: MD studies on analogs (e.g., compound 2 in ) reveal stable binding to MtSK, with solvent-accessible surface area (SASA) and principal component analysis (PCA) highlighting conformational stability. The dimethylamino group’s flexibility may influence binding kinetics compared to rigid halogenated systems.
  • Crystallography : Structural validation of analogs (e.g., ) using SHELX and ORTEP software confirms Z-configuration and planarity, critical for bioactivity .

Q & A

Basic: What synthetic methodologies are recommended for preparing this thiazolidinone-isoindole hybrid?

The compound can be synthesized via condensation of a substituted isoindole-1,3-dione precursor with a thiosemicarbazide derivative under reflux conditions in acetic acid. Sodium acetate is often used as a base to facilitate imine formation. Purification typically involves recrystallization from DMF/acetic acid mixtures to achieve >95% purity. Reaction progress should be monitored using TLC (hexane:ethyl acetate, 3:1) .

Advanced: How can regioselectivity issues in the cyclization step be mitigated during synthesis?

Regioselectivity challenges arise due to competing nucleophilic sites on the thiazolidinone ring. To address this:

  • Introduce steric-directing groups (e.g., bulky substituents on the isoindole moiety) to favor desired ring closure.
  • Optimize reaction temperature (80–100°C) and solvent polarity (e.g., DMF for polar intermediates).
  • Validate regiochemical outcomes via 2D NMR (NOESY) to confirm spatial proximity of key protons .

Basic: What spectroscopic techniques are essential for structural characterization?

  • 1H/13C NMR : Confirm the Z-configuration of the dimethylaminomethylidene group (δ 8.2–8.5 ppm for vinyl protons).
  • IR Spectroscopy : Identify thioamide C=S stretches (1,150–1,250 cm⁻¹) and carbonyl bands (1,680–1,720 cm⁻¹).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O⋯H–N interactions) .

Advanced: How can computational modeling resolve tautomeric ambiguities in this compound?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) can compare the stability of tautomers (e.g., thione vs. thiol forms). Key steps:

  • Calculate Gibbs free energy differences between tautomers.
  • Simulate NMR chemical shifts and compare with experimental data.
  • Use electrostatic potential maps to predict reactive sites for electrophilic attacks .

Basic: What in vitro assays are recommended for initial biological screening?

  • Anticancer activity : MTT assay against HeLa or MCF-7 cells (IC50 determination).
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols.
  • Antimicrobial screening : Disk diffusion against S. aureus and E. coli .

Advanced: How to investigate contradictions in reported biological activity across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, cell line variability). Mitigation strategies:

  • Standardize protocols (e.g., ATP concentration in kinase assays).
  • Perform dose-response curves across multiple cell lines.
  • Validate target engagement via SPR (surface plasmon resonance) to measure binding affinities .

Basic: What stability considerations are critical for handling this compound?

  • pH sensitivity : Stable at neutral pH but hydrolyzes in basic conditions (pH > 9) via nucleophilic attack on the thioamide group.
  • Light sensitivity : Store in amber vials under inert atmosphere (N2/Ar) to prevent photooxidation of the sulfanylidene moiety .

Advanced: How to optimize reaction pathways for functional group diversification?

  • Suzuki coupling : Introduce aryl/heteroaryl groups at the isoindole ring using Pd(PPh3)4 catalyst.
  • Click chemistry : Modify the dimethylamino group via copper-catalyzed azide-alkyne cycloaddition.
  • Monitor by LC-MS to track byproduct formation .

Basic: What chromatographic methods ensure purity for pharmacological studies?

  • HPLC : Use a C18 column (MeCN:H2O, 70:30) with UV detection at 254 nm.
  • Preparative TLC : Isolate intermediates using silica gel GF254 and ethyl acetate eluent .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

  • Scaffold modifications : Vary substituents on the isoindole (electron-withdrawing groups) and thiazolidinone (alkyl/aryl chains).
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC50 data from kinase inhibition assays.
  • Validate predictive power via leave-one-out cross-validation (q² > 0.5) .

Basic: What are common degradation products under oxidative conditions?

  • Sulfoxides/sulfones : Formed via oxidation of the sulfanylidene group using H2O2 or mCPBA.
  • Ring-opened metabolites : Detected in hepatic microsome assays (e.g., CYP450-mediated cleavage) .

Advanced: How to address solubility limitations in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound solubility without cytotoxicity.
  • Nanoparticle encapsulation : Employ PLGA nanoparticles (size: 150–200 nm) for sustained release in cell culture .

Basic: What crystallographic data are available for analogous compounds?

  • Space group : Monoclinic P21/c (common for thiazolidinones).
  • Bond lengths : C=S (1.65–1.68 Å), C=O (1.20–1.22 Å).
  • Reference Cambridge Structural Database entries (e.g., CCDC 945623) .

Advanced: How to validate target specificity in complex biological systems?

  • CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., EGFR).
  • Thermal proteome profiling (TPP) : Identify off-target interactions by monitoring protein denaturation shifts .

Basic: What safety precautions are advised for handling this compound?

  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
  • Waste disposal : Neutralize with 10% acetic acid before aqueous disposal .

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